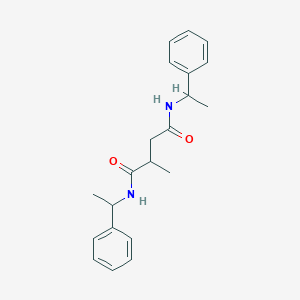![molecular formula C9H16O B14348359 [(Ethenyloxy)methyl]cyclohexane CAS No. 99182-52-2](/img/structure/B14348359.png)
[(Ethenyloxy)methyl]cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Ethenyloxy)methyl]cyclohexane is an organic compound characterized by a cyclohexane ring substituted with an ethenyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Ethenyloxy)methyl]cyclohexane typically involves the reaction of cyclohexane with ethenyloxy compounds under specific conditions. One common method is the dehydration of cyclohexanol using a strong acid catalyst like phosphoric acid . The reaction involves heating cyclohexanol with the acid to produce cyclohexene, which can then be further reacted with ethenyloxy compounds to form this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where cyclohexane and ethenyloxy compounds are fed into a reactor with a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
[(Ethenyloxy)methyl]cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and cyclohexanol.
Reduction: Reduction reactions can convert it back to cyclohexane.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation reactions using reagents like chlorine or bromine.
Major Products
Oxidation: Cyclohexanone and cyclohexanol.
Reduction: Cyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
[(Ethenyloxy)methyl]cyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(Ethenyloxy)methyl]cyclohexane involves its interaction with various molecular targets. The ethenyloxy group can participate in reactions that modify the cyclohexane ring, leading to changes in the compound’s properties and reactivity. The pathways involved include nucleophilic substitution and elimination reactions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simple cycloalkane without the ethenyloxy group.
Cyclohexanol: Contains a hydroxyl group instead of an ethenyloxy group.
Cyclohexanone: Contains a carbonyl group instead of an ethenyloxy group.
Uniqueness
[(Ethenyloxy)methyl]cyclohexane is unique due to the presence of the ethenyloxy group, which imparts different chemical properties and reactivity compared to similar compounds. This makes it valuable in specific applications where these properties are desired .
Propiedades
Número CAS |
99182-52-2 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
ethenoxymethylcyclohexane |
InChI |
InChI=1S/C9H16O/c1-2-10-8-9-6-4-3-5-7-9/h2,9H,1,3-8H2 |
Clave InChI |
BIUZXWXXSCLGNK-UHFFFAOYSA-N |
SMILES canónico |
C=COCC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


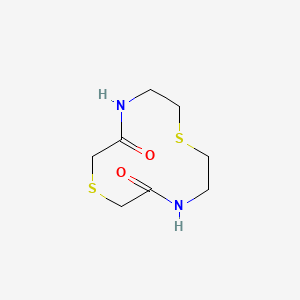
![N-[6-Amino-2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidin-5-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14348292.png)
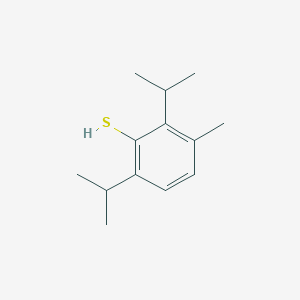
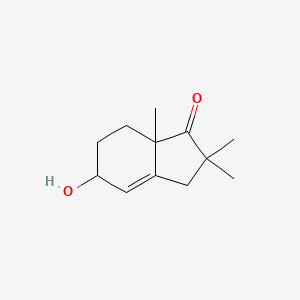
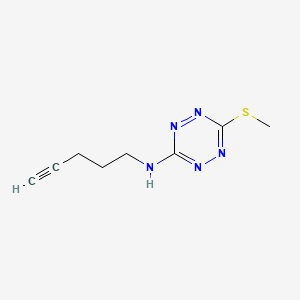
![Pyrimido[1,2-b]indazole, 3-cyclohexyl-](/img/structure/B14348314.png)

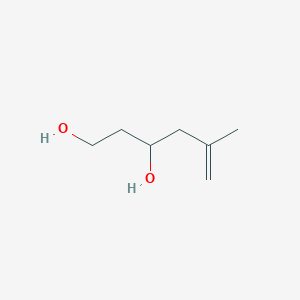
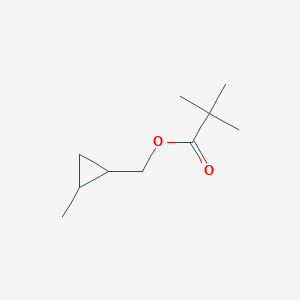
![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
